3-Fluoroazetidine-1-carbonyl chloride
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Overview
Description
“3-Fluoroazetidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2287285-33-8 . It has a molecular weight of 137.54 . The compound is used in laboratory chemicals .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C4H5ClFNO/c5-4(8)7-1-3(6)2-7/h3H,1-2H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Synthetic Applications and Medicinal Chemistry
Building Blocks in Medicinal Chemistry : The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the utility of fluorinated azetidines as building blocks in medicinal chemistry. This compound, a cyclic fluorinated beta-amino acid, highlights the strategic incorporation of fluorine into bioactive molecules to modulate their properties (Van Hende et al., 2009).
Catalysis and Synthesis : The use of (2-fluoro)allyl chloride in iridium-catalyzed reactions demonstrates the synthesis of syn-3-fluoro-1-alcohols, showcasing innovative approaches to introducing fluorine into organic molecules through catalysis (Hassan et al., 2012).
Fluorination Techniques : Oxidative aliphatic C-H fluorination catalyzed by a manganese porphyrin complex represents a significant advancement in the field of fluorination, enabling the direct introduction of fluorine atoms into aliphatic hydrocarbons under mild conditions (Liu et al., 2012).
Advanced Materials and Chemical Analysis
Fluorinated Radicals in Organic Synthesis : The use of fluoroalkylsulfonyl chlorides for atom transfer radical addition (ATRA) reactions under photochemical conditions highlights the role of fluorinated compounds in the development of advanced materials and organic synthesis methodologies (Tang & Dolbier, 2015).
Structural Analysis and Molecular Interactions : The study of intramolecular β-fluorine⋯ammonium interaction in 4- and 8-membered rings contributes to our understanding of the structural influence and potential applications of fluorinated compounds in designing new molecules with specific properties (Gooseman et al., 2006).
Safety and Hazards
The safety data sheet indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Azetidines, including “3-Fluoroazetidine-1-carbonyl chloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their unique reactivity and potential applications .
Mechanism of Action
Target of Action
It is known that 3-fluoropyrrolidines and 3-fluoroazetidines, which are structurally similar to 3-fluoroazetidine-1-carbonyl chloride, are recognized as valuable building blocks in physiologically active compounds .
Mode of Action
It is known that the key steps in the synthesis of related compounds include a bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization, yielding the 3-fluorinated azaheterocycles .
Biochemical Pathways
It is known that 3-fluoropyrrolidines and 3-fluoroazetidines, which are structurally similar to this compound, are involved in various biochemical pathways .
Result of Action
It is known that 3-fluoropyrrolidines and 3-fluoroazetidines, which are structurally similar to this compound, exhibit interesting biological activities .
Properties
IUPAC Name |
3-fluoroazetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClFNO/c5-4(8)7-1-3(6)2-7/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYUNHIBIGNWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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